
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid, also known as 7-HBPA, is an organic compound belonging to the class of boronic acids. It is a colorless crystalline solid that has a melting point of 170-171 °C and a boiling point of 313-314 °C. 7-HBPA is soluble in polar solvents such as methanol, ethanol, and water. It has a wide range of applications in scientific research, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs.
Mécanisme D'action
The mechanism of action of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body to produce its effects. For example, it is thought to bind to enzymes, such as cytochrome P450, to inhibit their activity. Additionally, it is thought to bind to proteins to alter their structure and activity.
Biochemical and Physiological Effects
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been found to have antifungal and antiviral effects. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is soluble in a variety of solvents. Additionally, it is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it has some limitations. It is a relatively reactive compound, and it can react with other compounds in an uncontrolled manner. Additionally, it can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for the use of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid in scientific research. It could be used to develop new drugs with improved efficacy, or to study the effects of different concentrations on biochemical and physiological processes. Additionally, it could be used to study the mechanism of action of other compounds, or to develop new methods for synthesizing organic compounds. Finally, it could be used to study the effects of environmental contaminants on biochemical and physiological processes.
Méthodes De Synthèse
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl bromide with sodium borohydride. This reaction produces a boronic acid intermediate that can then be reacted with pyrene-2-boronic acid to produce (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid. Other methods for synthesizing (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid include the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl boronic acid with pyren-2-ylboronic acid, and the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl boronic acid with pyrene-2-boronic acid.
Applications De Recherche Scientifique
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as pyrrolidines and piperidines. It has also been used in the study of biochemical and physiological effects, such as the inhibition of certain enzymes. Additionally, (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has been used in the development of new drugs, such as antifungal and antiviral agents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the formation of key bonds through coupling reactions.", "Starting Materials": [ "Pyrene-2-boronic acid", "3-hydroxy-2,3-dimethylbutan-2-ol", "Triethylamine", "Tetrahydrofuran", "Methanol", "Sodium hydroxide", "Boron trifluoride diethyl etherate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl group of 3-hydroxy-2,3-dimethylbutan-2-ol with boron trifluoride diethyl etherate to form the corresponding boronate ester", "Coupling of the boronate ester with pyrene-2-boronic acid using palladium catalyst and triethylamine in tetrahydrofuran to form the desired boronic acid derivative", "Protection of the hydroxyl group of the boronic acid derivative with methanol and hydrochloric acid to form the corresponding methyl ester", "Deprotection of the boronic acid derivative using sodium hydroxide to remove the methyl ester group", "Coupling of the resulting hydroxyl group with the boronate ester of 3-hydroxy-2,3-dimethylbutan-2-ol using palladium catalyst and triethylamine in tetrahydrofuran to form the final product", "Purification of the product using sodium bicarbonate and sodium sulfate to remove impurities", "Isolation of the product using diethyl ether" ] } | |
Numéro CAS |
688756-58-3 |
Nom du produit |
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid |
Formule moléculaire |
C22H24B2O5 |
Poids moléculaire |
390.05 |
Nom IUPAC |
[7-[hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]pyren-2-yl]boronic acid |
InChI |
InChI=1S/C22H24B2O5/c1-21(2,25)22(3,4)29-24(28)18-11-15-7-5-13-9-17(23(26)27)10-14-6-8-16(12-18)20(15)19(13)14/h5-12,25-28H,1-4H3 |
Clé InChI |
IGNCQVHDQNNZMS-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)B(O)OC(C)(C)C(C)(C)O)(O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



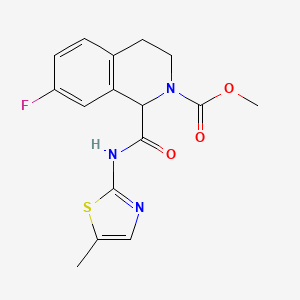
![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

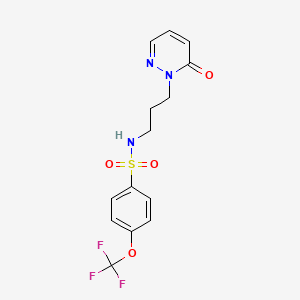
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)
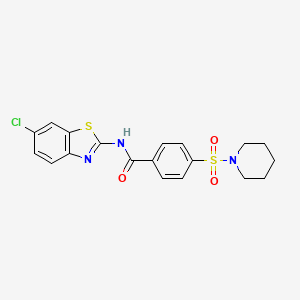
![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)

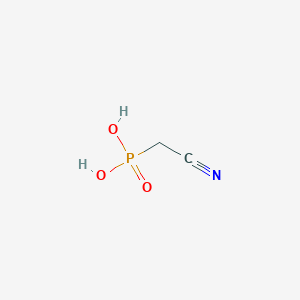
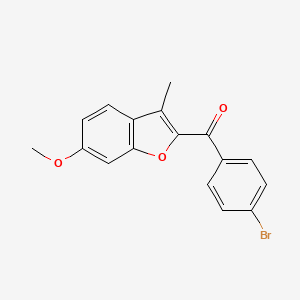

![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)
